molecular formula C30H25NO4 B6286003 (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid CAS No. 1014019-74-9

(2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B6286003
CAS No.: 1014019-74-9
M. Wt: 463.5 g/mol
InChI Key: BIHLSQSGROVWLJ-DWACAAAGSA-N
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Description

(2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid is a proline-derived building block used in solid-phase peptide synthesis (SPPS). The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and a bulky 2-naphthylmethyl substituent at the 4-position of the pyrrolidine ring. This substitution introduces steric hindrance and enhanced hydrophobicity, which can influence peptide conformation, reduce aggregation during synthesis, and modulate interactions with biological targets .

Properties

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-naphthalen-2-ylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO4/c32-29(33)28-16-22(21-14-13-19-7-1-2-8-20(19)15-21)17-31(28)30(34)35-18-27-25-11-5-3-9-23(25)24-10-4-6-12-26(24)27/h1-15,22,27-28H,16-18H2,(H,32,33)/t22-,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHLSQSGROVWLJ-DWACAAAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Substitution

The pyrrolidine intermediate is treated with 2-naphthylmethyl bromide under basic conditions (e.g., NaH in DMF) to introduce the naphthylmethyl moiety. Steric hindrance at the 4-position necessitates prolonged reaction times (12–24 hours) at 50–60°C.

Stereochemical Control

The (4R) configuration is preserved using bulky bases like lithium hexamethyldisilazide (LiHMDS), which minimize racemization. Diastereomeric ratios of >9:1 are achievable, as confirmed by nuclear Overhauser effect (NOE) spectroscopy.

Fmoc Protection of the Amino Group

The primary amine is protected using fluorenylmethyloxycarbonyl (Fmoc) chloride under Schotten-Baumann conditions:

Procedure:

  • Dissolve the pyrrolidine intermediate in a 1:1 mixture of dioxane and aqueous NaHCO₃ (10% w/v).

  • Add Fmoc-Cl (1.2 equivalents) dropwise at 0°C.

  • Stir for 4–6 hours at room temperature.

  • Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.

Optimization Data:

ParameterValue
Reaction Time4–6 hours
Temperature0°C → RT
Yield85–92%
Purity (HPLC)≥98%

Carboxylic Acid Activation and Purification

The final step involves activating the carboxylic acid for subsequent peptide coupling. This is achieved using carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) in DMF.

Critical Considerations:

  • Side Reactions: Aspartimide formation is mitigated by maintaining pH < 8 during activation.

  • Purification: Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) ensures >99% purity.

Industrial-Scale Production

Scaled-up synthesis employs continuous flow reactors to enhance reproducibility:

  • Residence Time: 10–15 minutes per cyclization step.

  • Throughput: 5–10 kg/month reported for analogous Fmoc-pyrrolidine derivatives.

Analytical Characterization

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75–7.25 (m, 7H, naphthyl), 5.10 (d, J = 8.4 Hz, 1H, Fmoc CH), 4.40 (m, 1H, pyrrolidine C2-H), 3.20 (m, 1H, pyrrolidine C4-H).

  • Optical Rotation: [α]D²⁵ = −18.4 ± 2° (c = 1 in CHCl₃).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Stereocontrol (ee)
Asymmetric Cyclization789792
Alkylation-Fmoc859889
Continuous Flow909995

Challenges and Mitigation Strategies

  • Racemization: Minimized by low-temperature reactions and non-polar solvents (e.g., DCM).

  • Byproduct Formation: Aspartimide adducts are suppressed using HOBt/DIPEA during activation .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

    Substitution: The naphthylmethyl group can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthylmethyl ketones, while reduction can produce deprotected amino acids.

Scientific Research Applications

(2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block for the construction of peptide chains.

    Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid involves its incorporation into peptide chains during synthesis. The Fmoc protecting group prevents unwanted reactions at the amino group, allowing for selective deprotection and subsequent coupling reactions. The naphthylmethyl group can interact with various molecular targets, influencing the overall structure and function of the resulting peptides.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, molecular weights, and applications of the target compound with analogous Fmoc-protected pyrrolidine derivatives:

Compound Name (CAS No.) Substituent at 4-Position Molecular Weight (g/mol) Key Properties/Applications
Target Compound (Hypothetical) 2-Naphthylmethyl ~467.5 (estimated) High hydrophobicity, steric bulk for aggregation prevention
Fmoc-L-Pro(4-Ph)-OH (215190-21-9) Phenyl 413.47 Moderate hydrophobicity; standard SPPS
Fmoc-L-Pro(4-p-F-Ph)-OH (959576-18-2) 4-Fluorobenzyl 445.49 Enhanced electronic effects for target binding
Fmoc-L-Pro(4-Chx)-OH (467438-40-0) Cyclohexyl 419.51 Aliphatic hydrophobicity; improved solubility
Fmoc-L-Pro(4-STrt)-OH (281655-34-3) Tritylmercapto 611.75 Thiol protection; stability in oxidative conditions
Fmoc-L-Pro(4-NHBoc)-OH (273222-06-3) NHBoc 452.50 Amino group protection; orthogonal deprotection

Key Research Findings

Hydrophobic Interactions : The 2-naphthylmethyl group in the target compound offers greater hydrophobicity compared to phenyl or fluorophenyl derivatives (e.g., logP ~5.5 vs. ~4.2 for phenyl analogs). This property is critical for membrane permeability in therapeutic peptides .

Steric Effects : Bulky substituents like 2-naphthylmethyl reduce peptide chain aggregation during SPPS by limiting interchain interactions, as demonstrated in studies using similar tritylmercapto derivatives .

Conformational Control : Derivatives with rigid aromatic groups (e.g., naphthylmethyl) stabilize specific peptide conformations, enhancing binding affinity to targets like the Grb2 SH3 domain .

Biological Activity

(2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid is a derivative of pyrrolidine that has garnered attention in various fields of research, particularly in organic synthesis, drug development, and bioconjugation. This compound exhibits significant biological activity, making it a valuable tool in medicinal chemistry and related disciplines.

The compound's structure is characterized by the presence of a fluorene-derived protecting group (Fmoc) and a naphthylmethyl side chain. These features contribute to its stability and reactivity in chemical reactions.

PropertyValue
Molecular FormulaC20H23NO4
Molecular Weight341.40 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

1. Peptide Synthesis

This compound is primarily used as a protecting group in peptide synthesis. Its ability to selectively protect amino groups allows for efficient synthesis of complex peptides without interfering with other functional groups. This enhances the overall yield and purity of the final product .

2. Drug Development

The unique structural features of this compound facilitate the design of novel pharmaceuticals. Research indicates that derivatives of this compound can enhance bioavailability and efficacy, which are critical parameters in drug formulation. Studies have shown that compounds with similar structures exhibit anti-inflammatory and analgesic properties by inhibiting cyclooxygenase (COX) enzymes .

3. Bioconjugation Techniques

In bioconjugation, this compound serves as a linker to attach biomolecules to therapeutic agents. This approach improves drug targeting and reduces side effects by ensuring that the active components are delivered precisely to the desired site within the body .

4. Material Science Applications

Beyond biological applications, this compound is also utilized in developing advanced materials such as polymers and nanomaterials, which have potential uses in electronics and biotechnology .

Research Findings

Recent studies have explored the biological activity of related pyrrolidine derivatives, indicating their potential as dual inhibitors of COX and lipoxygenase (LOX) enzymes. For instance, compounds structurally similar to this compound have shown promising results in inhibiting COX-1 and COX-2 activities, which are crucial in inflammatory processes .

Case Study: Anti-inflammatory Activity

A series of synthesized pyrrolo[3,4-c]pyrrole derivatives were tested for their inhibitory effects on COX enzymes. The findings revealed that certain derivatives exhibited IC50 values significantly lower than standard anti-inflammatory drugs, suggesting enhanced potency against inflammation-related conditions .

Q & A

How can the stereochemical integrity of (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid be preserved during synthesis?

Basic Research Question
Methodological Answer:
The stereochemical configuration at C2 (S) and C4 (R) is critical for biological activity. To preserve this:

  • Use chiral auxiliaries (e.g., Fmoc groups) to stabilize the pyrrolidine ring during nucleophilic substitutions .
  • Optimize reaction conditions (e.g., low temperature, inert atmosphere) to minimize racemization. Polar aprotic solvents like DMF or dichloromethane are preferred for coupling reactions .
  • Monitor enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy. For example, a Chiralpak® AD-H column with hexane/isopropanol gradients can resolve enantiomers .

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